N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 2-ethoxyaniline with 4-nitro-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N-(2-ethoxyphenyl)-4-amino-1H-pyrazole-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-4-methoxybenzamide
- N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- 1-Acetyl-4-(4-{4-[(2-ethoxyphenyl)thio]-3-nitrophenyl}pyridin-2-yl)piperazine .
Uniqueness
N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the pyrazole ring makes it a versatile compound for various chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C12H12N4O4 |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-10-6-4-3-5-8(10)14-12(17)11-9(16(18)19)7-13-15-11/h3-7H,2H2,1H3,(H,13,15)(H,14,17) |
InChI Key |
HWYUAHSPCRWGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.